(3-Sec-butoxyphenyl)methanol
Description
(3-Sec-butoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a sec-butoxy group (–O–CH(CH2CH3)CH2CH3) at the 3-position of the phenyl ring and a hydroxymethyl (–CH2OH) group. This structure confers unique physicochemical properties, such as moderate polarity due to the ether and alcohol functional groups.
The hydroxymethyl group enables participation in hydrogen bonding, which may influence crystallization behavior or reactivity in oxidation or esterification reactions.
Properties
IUPAC Name |
(3-butan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXNIEJIMVZIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655717 | |
| Record name | {3-[(Butan-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-70-6 | |
| Record name | {3-[(Butan-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Sec-butoxyphenyl)methanol typically involves the reaction of 3-sec-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction conditions require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from phenol derivatives
Chemical Reactions Analysis
(3-Sec-butoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced further to produce (3-sec-butoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, anhydrous ether.
Substitution: Br2, FeBr3 catalyst, room temperature.
Major Products Formed:
Oxidation: (3-Sec-butoxy)benzoic acid.
Reduction: (3-Sec-butoxyphenyl)methane.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
(3-Sec-butoxyphenyl)methanol: has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
(3-Sec-butoxyphenyl)methanol: is similar to other phenol derivatives such as 3-ethoxyphenol and 3-propoxyphenol . its unique sec-butoxy group provides distinct chemical and physical properties that differentiate it from these compounds. The sec-butoxy group imparts greater steric hindrance and hydrophobicity, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structurally similar compounds (with similarity scores ≥0.91) include:
Key Observations :
- Substituent Position and Type: The position of alkoxy groups significantly impacts polarity and reactivity. For example, (3-butoxy-4-methoxyphenyl)methanol has dual ether groups, increasing hydrophobicity compared to (3-Sec-butoxyphenyl)methanol, which lacks a second alkoxy substituent.
- Hydrogen Bonding: Compounds with phenolic –OH groups (e.g., 4-(Butoxymethyl)-2-methoxyphenol ) exhibit higher acidity than benzyl alcohols due to resonance stabilization of the conjugate base.
Physicochemical Properties
- Boiling/Melting Points : Branched alkoxy groups (e.g., sec-butoxy) generally lower melting points compared to linear chains due to reduced molecular symmetry .
- Acidity: The hydroxymethyl group in benzyl alcohols is less acidic (pKa ~15–16) than phenolic –OH groups (pKa ~10) . Ethanol’s presence in solution may further modulate acidity through solvent effects .
- Solubility: Increased alkyl chain length (e.g., butoxy vs. methoxy) enhances solubility in non-polar solvents but reduces water miscibility .
Biological Activity
Overview
(3-Sec-butoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a sec-butoxy group and a hydroxymethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
- Molecular Formula : C₁₁H₁₆O₂
- CAS Number : 915920-70-6
- Synthesis : Typically synthesized via the reduction of 3-sec-butoxybenzaldehyde using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory pathways, potentially reducing the severity of inflammation in various models.
- Mechanism : The anti-inflammatory effects may be attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as COX-2 and TNF-alpha.
Case Studies
A recent case study explored the effects of this compound on inflammatory responses in animal models. The study demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups.
Study Details:
- Model Used : Murine model of induced inflammation
- Dosage : 50 mg/kg administered intraperitoneally
- Results :
- Decrease in serum levels of IL-6 and TNF-alpha.
- Histological analysis showed reduced infiltration of inflammatory cells in tissue samples.
The biological activity of this compound is thought to involve interaction with specific cellular targets, including enzymes and receptors. The sec-butoxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular components.
- Receptor Binding : Potential binding to G-protein coupled receptors (GPCRs) involved in inflammation.
- Enzyme Inhibition : Inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-Ethoxyphenol | Moderate | Low |
| 3-Propoxyphenol | Low | Moderate |
| 3-Butoxyphenol | High | Moderate |
| This compound | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
